Furacrinic acid - 23580-33-8

Furacrinic acid

Catalog Number: EVT-435312
CAS Number: 23580-33-8
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furacrinic acid is a natural compound derived from specific biological sources, particularly in the context of fatty acid metabolism. It is classified as a fatty acid and is associated with unsaturated fatty acids. Its relevance in biochemical pathways has been explored in studies focusing on lipid biosynthesis and metabolic processes in various organisms, including plants and animals .

Synthesis Analysis

The synthesis of furacrinic acid can be achieved through various methods, often involving enzymatic pathways or chemical synthesis techniques. One notable approach is the enzymatic conversion of precursors such as acetate into fatty acids through metabolic pathways in organisms like 3T3-L1 cells. This process involves several key steps:

  1. Precursor Dilution: The precursor, such as acetate, undergoes dilution before being incorporated into the biosynthetic pathway.
  2. Isotopomer Spectral Analysis: This method utilizes selected ion-monitoring gas chromatography-mass spectrometry to analyze the isotopomer abundances during the synthesis process. It allows for the estimation of dilution parameters related to both the precursor and the newly synthesized product .
  3. Yield Optimization: Various conditions such as temperature, pH, and reaction time are optimized to enhance the yield of furacrinic acid during synthesis.
Molecular Structure Analysis

Furacrinic acid possesses a distinct molecular structure characterized by its carbon chain and functional groups typical of fatty acids. The structural formula can be represented as follows:

  • General Formula: CnHmO2C_nH_mO_2 (where nn and mm vary based on specific derivatives).
  • Functional Groups: The presence of carboxylic acid groups contributes to its reactivity and solubility properties.

The molecular structure plays a crucial role in determining its biological activity and interactions with other biomolecules.

Chemical Reactions Analysis

Furacrinic acid participates in various chemical reactions typical for fatty acids:

  1. Esterification: It can react with alcohols to form esters, which are important in lipid metabolism.
  2. Oxidation-Reduction Reactions: Furacrinic acid can undergo oxidation to form ketones or aldehydes under certain conditions.
  3. Condensation Reactions: It may also participate in condensation reactions with other organic compounds to form larger molecules.

These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts.

Mechanism of Action

The mechanism of action for furacrinic acid primarily involves its role in metabolic pathways related to fatty acid synthesis and energy production:

Physical and Chemical Properties Analysis

Furacrinic acid exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 50-60 °C.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water due to its hydrophobic nature.
  • Reactivity: Exhibits reactivity characteristic of carboxylic acids, including susceptibility to nucleophilic attack.

These properties are crucial for understanding its behavior in biological systems and potential applications.

Applications

Furacrinic acid has several scientific applications:

  1. Biochemical Research: Utilized in studies related to lipid metabolism and fatty acid biosynthesis.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  3. Agricultural Science: Explored for its role in plant metabolism and potential effects on crop yield and quality .
Biosynthesis and Microbial Production of Fusidic Acid

Genetic and Enzymatic Pathways in Fusidium coccineum

The biosynthesis of fusidic acid (furacrinic acid) in Fusidium coccineum involves a conserved biosynthetic gene cluster (BGC) spanning approximately 12-13 kb. This cluster encodes eight core enzymes responsible for converting the universal triterpenoid precursor 2,3-oxidosqualene (10) into mature fusidic acid through a series of oxidative and tailoring reactions. The initial cyclization step is catalyzed by an oxidosqualene cyclase (OSC), designated as FusA or FsC, which forms the tetracyclic protostadienol scaffold (27) [1] [6]. This scaffold undergoes sequential oxidations facilitated by cytochrome P450 monooxygenases:

  • P450-1 (FsB1/HelB1): Catalyzes the oxidation at C-3 to form a ketone, followed by a Baeyer-Villiger oxidation and hydrolysis to yield the 4β-carboxylic acid intermediate (228) [1] [9].
  • P450-2 (FsB2/HelB2): Mediates C-16 hydroxylation to generate 229 [1] [6].

Subsequent modifications include:

  • Acetylation: The C-16 hydroxyl group of 229 is acetylated by an acetyltransferase (FsD2/HelD2) to yield 230 [6].
  • Side-chain assembly: A polyketide synthase (PKS) extends the side chain at C-20, forming the characteristic hexadienoic acid moiety via condensation with malonyl-CoA units.
  • Final oxidation: A dehydrogenase introduces the Δ14 double bond to complete fusidic acid biosynthesis [6] [9].

Table 1: Core Enzymes in Fusidic Acid Biosynthesis

GeneProtein DesignationFunctionIntermediates Formed
fusA/oscOxidosqualene cyclaseCyclizes 2,3-oxidosqualene to protostadienol (27)Protostadienol
fusB1/p450-1Cytochrome P450C-3 oxidation/Baeyer-Villiger reaction to 4β-carboxylic acid (228)3-keto, 4β-carboxylic acid
fusB2/p450-2Cytochrome P450C-16 hydroxylation16α-hydroxy intermediate (229)
fusD2AcetyltransferaseAcetyl transfer to C-16 OH16-O-acetyl derivative (230)
pksPolyketide synthaseC-20 side-chain elongationHexadienoic acid side-chain
dehydrogenaseDehydrogenaseIntroduction of Δ14 double bondMature fusidic acid

Regulatory Mechanisms of Secondary Metabolite Biosynthesis

The expression of the fusidic acid BGC in F. coccineum is tightly regulated by genetic, epigenetic, and environmental factors:

  • Cluster-Specific Regulators: A pathway-specific transcription factor (e.g., afu8g00230 in Aspergillus fumigatus) binds to conserved motifs within the BGC promoter region, activating transcription under low-phosphate conditions [1]. Deletion of this regulator reduces fusidic acid yield by >80% [3].
  • Epigenetic Control: Histone acetyltransferases (HATs) and deacetylases (HDACs) modulate chromatin accessibility. Inhibition of HDACs by trichostatin A upregulates BGC expression, enhancing fusidic acid titers 2.5-fold [1] [6].
  • Nutrient Modulation: Carbon and nitrogen ratios critically influence production. Glucose repression suppresses BGC expression, while complex nitrogen sources (e.g., peptone) enhance titers by 40% compared to ammonium salts [2] [10].
  • pH-Dependent Regulation: Biosynthesis peaks at pH 5.0–6.0 due to pH-responsive promoters within the BGC. Acidic conditions upregulate efflux pumps (e.g., fusE), mitigating self-toxicity [10].

Table 2: Regulatory Factors Influencing Fusidic Acid Production

Regulatory MechanismKey ElementsEffect on Fusidic Acid BiosynthesisExperimental Evidence
Transcriptional controlPathway-specific Zn₂Cys₆ TF80% yield reduction upon deletionRT-qPCR showing TF-dependent BGC activation
Epigenetic modificationHDAC/HAT activity2.5× titer increase with HDAC inhibitionChromatin immunoprecipitation (ChIP) assays
Nutrient sensingCarbon/nitrogen ratio40% higher titers with peptone vs. NH₄⁺Transcriptomics under varied media
pH responsivenessAcidic promoters & efflux pumpsOptimal production at pH 5.0–6.0pH-shift fermentations

Comparative Analysis of Fusidane-Class Antibiotic Synthesis

Fusidic acid belongs to the fusidane-class antibiotics, which share a protostadienol-derived core but exhibit structural variations due to divergent post-modification enzymes:

  • Gene Cluster Conservation: All fusidane BGCs contain conserved osc and p450 genes for core scaffold formation. However, helicobacter pylori BGCs lack pks genes, explaining their shorter side-chains [1] [6].
  • Modification Enzymes:
  • Helvolic acid: Requires an additional P450 (HelC) for C-6β hydroxylation and a methyltransferase for C-4 methylation [1].
  • Cephalosporin P₁: Utilizes a distinct acyltransferase for propionate esterification at C-16 instead of acetylation [3].
  • Evolutionary Trajectory: Phylogenetic analysis of OSC and P450 enzymes reveals six horizontal gene transfer (HGT) events across Eurotiomycetes and Sordariomycetes fungi. For example, the cephalosporin P₁ cluster in Acremonium chrysogenum was acquired from an Aspergillus ancestor via HGT [1] [3].

Table 3: Comparative Features of Fusidane Antibiotic Biosynthesis

AntibioticProducer OrganismUnique ModificationsKey Divergent EnzymesBGC Size (kb)
Fusidic acidFusidium coccineumΔ14 double bond, C-16 acetate, C-20 side-chainΔ14-Dehydrogenase, PKS12
Helvolic acidAspergillus fumigatusC-6β hydroxyl, C-4 methylC-6β P450 (HelC), methyltransferase14
Cephalosporin P₁Acremonium chrysogenumC-16 propionatePropionyltransferase13
  • Fusidic acid (Furacrinic acid)
  • Helvolic acid
  • Cephalosporin P₁
  • Protostadienol
  • 2,3-Oxidosqualene

Properties

CAS Number

23580-33-8

Product Name

Furacrinic acid

IUPAC Name

6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18)

InChI Key

DLTWLXUYSLIIQN-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O

Canonical SMILES

CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O

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